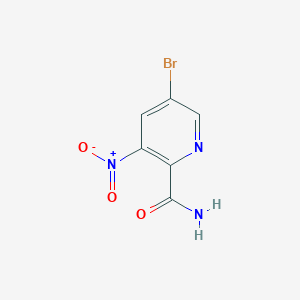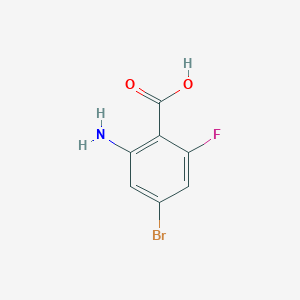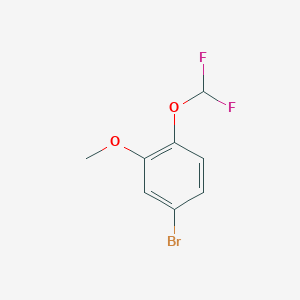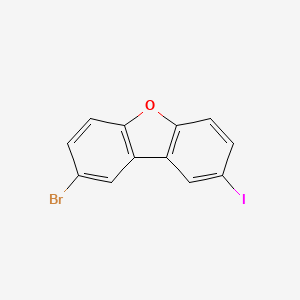
2-(3-Bromo-5-fluorophenyl)ethanol
Übersicht
Beschreibung
2-(3-Bromo-5-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO. It is used as an intermediate in pharmaceutical and organic synthesis . The compound has a molecular weight of 219.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . More detailed structural analysis would require advanced spectroscopic techniques.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.05 . More detailed physical and chemical properties would require experimental determination.Wissenschaftliche Forschungsanwendungen
Enantioselective Microbial Reduction : A study by Patel et al. (2004) discusses the preparation of a chiral intermediate similar to 2-(3-Bromo-5-fluorophenyl)ethanol through enantioselective microbial reduction. This method achieved high yields and enantiomeric excess, showcasing its potential in synthesizing chiral molecules for pharmaceutical applications (Patel et al., 2004).
Resolution by Lipase Mediated Processes : Conde et al. (1998) achieved the resolution of a compound structurally similar to this compound using enantioselective lipase-catalyzed processes. The study highlights the role of enzymatic methods in resolving chiral compounds, which is crucial in the development of enantiomerically pure pharmaceuticals (Conde et al., 1998).
Synthesis of Antagonists and Pharmaceuticals : A 2022 paper describes the enantioselective synthesis of a compound closely related to this compound. This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has applications in HIV protection and treatment of Alzheimer's disease (ChemChemTech, 2022).
Electrochemical Conversion Methods : Ikeda (1990) demonstrated the conversion of 4-haloacetophenone to 1-(4-halophenyl)ethanols, including compounds similar to this compound, using an electrochemical method. This approach presents an alternative synthetic route for producing halogenated alcohols (Ikeda, 1990).
X-Ray Crystallography : Percino et al. (2008) investigated compounds structurally related to this compound using X-ray crystallography. Their findings contribute to understanding the molecular structure and potential applications in material sciences (Percino et al., 2008).
Antimicrobial Activity : Ansari and Khan (2017) synthesized novel compounds, including fluoro-substituted ones similar to this compound, and tested their antimicrobial activity. The study provides insight into the potential use of these compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZZPCFACVGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


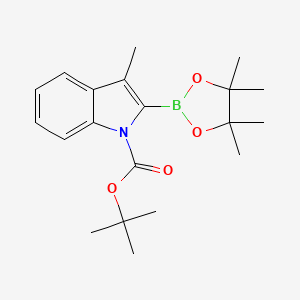
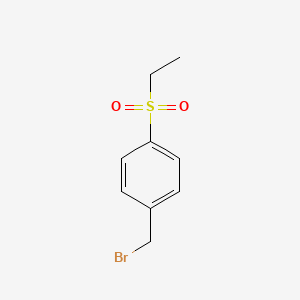
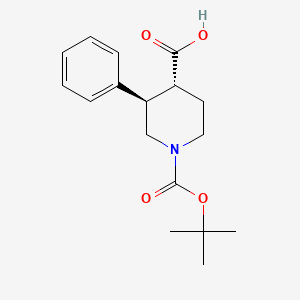


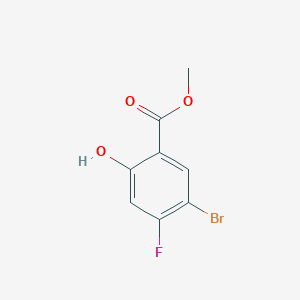
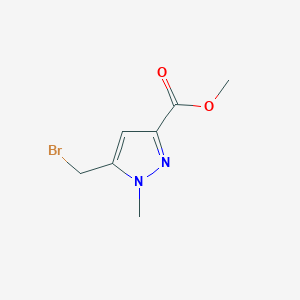

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
